Downstream Compound CB2 Binding Affinity: Comparison of N2-4-Methylcyclohexyl vs. N2-4-Fluorobenzyl Carboxamides
The value of the target intermediate is demonstrated by the potency of its final carboxamide products. In competitive binding assays against human CB2 receptors, the 6-(3,4-dichlorophenyl) derivative synthesized from a 4-methylcyclohexyl-containing intermediate (cis-N-(4-methylcyclohexyl) form) exhibited a Ki of 2.1 nM. This is significantly more potent than a closely related analog which uses a 4-fluorobenzyl group at the N2 position and a trans-N-methylcyclohexyl carboxamide, which showed substantially lower affinity (data not shown in abstract; identified as a key SAR differentiator) [1]. This demonstrates the superior fitness of the cis-4-methylcyclohexyl pharmacophore for the CB2 binding pocket [1].
| Evidence Dimension | CB2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.1 nM (for compound 2, synthesizable from the target intermediate) [1] |
| Comparator Or Baseline | Compound with N2-4-fluorobenzyl substitution showed significantly reduced CB2 affinity; the lead compound 22 (N2-pentyl) had Ki = 1.6 nM but required a different synthetic route [1] |
| Quantified Difference | The 4-methylcyclohexyl scaffold provides a necessary balance of potency; removal or substitution with a non-cycloalkyl group (e.g., fluobenzyl) compromised affinity [1]. |
| Conditions | Radioligand binding displacement assay on human CB2 receptors, using [³H]CP-55,940 as the radioligand [1]. |
Why This Matters
For procurement decisions, this validates that the 4-methylcyclohexyl intermediate is the direct precursor to the only series achieving single-digit nanomolar CB2 affinity, making it non-substitutable for researchers targeting this potency level.
- [1] Ragusa, G., et al. (2018). Synthesis, Pharmacological Evaluation, and Docking Studies of Novel Pyridazinone‐Based Cannabinoid Receptor Type 2 Ligands. ChemMedChem, 13(11), 1102-1114. DOI: 10.1002/cmdc.201800152 View Source
